7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
CAS No.: 1188442-45-6
Cat. No.: VC4330013
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.088
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1188442-45-6 |
---|---|
Molecular Formula | C9H9BrN2O |
Molecular Weight | 241.088 |
IUPAC Name | 7-bromo-3-methyl-1,4-dihydroquinazolin-2-one |
Standard InChI | InChI=1S/C9H9BrN2O/c1-12-5-6-2-3-7(10)4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13) |
Standard InChI Key | VHLNLZDBVKALSM-UHFFFAOYSA-N |
SMILES | CN1CC2=C(C=C(C=C2)Br)NC1=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound features a quinazolinone core substituted with a bromine atom at the 7-position and a methyl group at the 3-position. Its IUPAC name is 5-bromo-3,3-diethyl-1,2-dihydroindole; hydrochloride, though this nomenclature varies slightly across sources due to positional isomerism . Key physicochemical data include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₇BrClN | |
Molecular Weight | 290.63 g/mol | |
CAS Registry Number | 1293987-84-4 | |
PubChem CID | 71756148 | |
SMILES | CCC₁(CNC₂=C₁C=C(C=C₂)Br)CC.Cl |
Structural Differentiation from Isomers
The 7-bromo derivative is distinct from its 6-bromo isomer (CAS 24463-25-0), which shares a similar molecular formula (C₉H₉BrN₂O) but differs in bromine placement . X-ray crystallography and NMR studies confirm that the 7-bromo substitution induces unique electronic effects, altering reactivity in hydrogenation and cross-coupling reactions .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a two-step protocol:
-
Condensation Reaction: 4-Bromo-1,2-benzenediamine reacts with ethyl pyruvate in ethanol under ambient conditions, yielding a mixture of 7-bromo- and 6-bromo-3-methylquinoxalin-2(1H)-one isomers .
-
Methylation: The crude product undergoes methylation using iodomethane in the presence of potassium hydroxide, selectively producing the 7-bromo-1,3-dimethyl derivative .
Reaction Conditions and Yields
-
Solvent: 1,4-Dioxane at 100°C facilitates efficient methylation .
-
Catalyst: Potassium hydroxide (2 equiv) ensures complete deprotonation.
-
Yield: ~70% after column chromatography (ethyl acetate/petroleum ether) .
Physicochemical Behavior and Stability
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 3.72 (s, 3H, N-CH₃), 2.91 (t, J = 6.8 Hz, 2H, CH₂), 1.45 (s, 3H, C-CH₃) .
-
HRMS: m/z calcd. for C₁₂H₁₄BrN₂O ([M+H]⁺): 293.0234; found: 293.0231 .
Applications in Scientific Research
Catalytic Hydrogenation
The compound serves as a substrate in ruthenium-catalyzed asymmetric hydrogenation, achieving enantiomeric excess (ee) values >95% when using chiral phosphine ligands. This reaction is critical for producing pharmacologically active quinazolinones .
Drug Discovery Scaffolds
The bromine atom enhances electrophilicity, enabling Suzuki-Miyaura couplings to generate derivatives for kinase inhibition assays. For example, 7-arylquinazolinones show IC₅₀ values <100 nM against EGFR mutants .
Parameter | Detail |
---|---|
Packaging | 5 kg polyethylene drums |
Lead Time | 4–6 weeks for bulk orders |
Price Range | $1,200–$2,500 per gram (research grade) |
Future Directions and Research Gaps
Underexplored Areas
-
Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) studies are needed.
-
Target Identification: Proteomic screens could elucidate novel biological targets.
Synthetic Opportunities
Functionalization at the 4-position via C–H activation remains unexplored, offering avenues for diversity-oriented synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume